Deoxy Artemisinin-d3
Description
Contextualization of Artemisinin (B1665778) and Its Biologically Relevant Analogues
Artemisinin is a sesquiterpene lactone, a natural compound originally extracted from the plant Artemisia annua. mdpi.comresearchgate.net Its discovery was a landmark in the treatment of malaria, and it remains a cornerstone of modern therapies. mdpi.comresearchgate.net The key to artemisinin's activity lies in its unique 1,2,4-trioxane (B1259687) ring structure, which contains an endoperoxide bridge. mdpi.commicrobialcell.com This feature is believed to interact with iron in biological systems, generating reactive oxygen species that are cytotoxic. mdpi.comacs.org
The success of artemisinin has spurred the development of numerous semi-synthetic analogues to improve its efficacy and pharmacokinetic properties. acs.orgnih.gov These derivatives, often created by modifying the C10 position of the artemisinin structure, include well-known compounds such as dihydroartemisinin (B1670584) (DHA), artemether, and artesunate. mdpi.commicrobialcell.comnih.gov Beyond their antimalarial properties, artemisinin and its derivatives have shown potential in other therapeutic areas, including cancer, viral infections, and inflammatory conditions. mdpi.commicrobialcell.comnih.gov
Deoxyartemisinin (B22630) is a naturally occurring analogue of artemisinin, also isolated from Artemisia annua, that has demonstrated anti-inflammatory and antinociceptive effects. medchemexpress.comnih.gov
Rationale for Deuterium (B1214612) Labeling in Chemical Biology and Bioanalytical Sciences
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. acanthusresearch.com Its use in labeling molecules, a process known as deuteration, has become a powerful technique in scientific research for several key reasons. musechem.comsymeres.com
One of the primary applications of deuterium labeling is in mass spectrometry-based bioanalysis. musechem.com Stable isotope-labeled (SIL) compounds, such as those containing deuterium, are ideal internal standards for quantitative assays using liquid chromatography-mass spectrometry (LC-MS). acanthusresearch.comnih.govwuxiapptec.com Because SIL internal standards have nearly identical chemical and physical properties to the unlabeled analyte, they co-elute during chromatography and experience the same degree of ionization suppression or enhancement in the mass spectrometer. wuxiapptec.com This allows for highly accurate and precise quantification of the target compound in complex biological matrices like plasma or tissue. nih.govwuxiapptec.com
Furthermore, deuterium labeling can influence the metabolic stability of a compound. musechem.comnih.gov The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This "kinetic isotope effect" can slow down metabolic reactions that involve breaking this bond, potentially leading to a longer half-life and altered pharmacokinetic profile of a drug. musechem.comsymeres.comnih.gov This property is intentionally exploited in drug discovery to create "deuterated drugs" with improved therapeutic characteristics. nih.gov
Overview of the Academic Significance of Deoxy Artemisinin-d3
This compound is the deuterated form of Deoxyartemisinin. Its primary and most crucial role in academic and industrial research is as an internal standard for the quantification of Deoxyartemisinin and potentially other artemisinin-related compounds in bioanalytical studies. pharmaffiliates.com
The structural similarity between this compound and its non-deuterated counterpart ensures they behave almost identically during sample preparation, extraction, and chromatographic separation. wuxiapptec.com However, due to the mass difference imparted by the three deuterium atoms, they are easily distinguishable by a mass spectrometer. acanthusresearch.com This allows researchers to accurately measure the concentration of Deoxyartemisinin in biological samples, a critical step in pharmacokinetic and metabolic studies.
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis because it corrects for variability that can occur during the analytical process, such as analyte loss during sample preparation or fluctuations in instrument response. nih.govwuxiapptec.com This leads to more reliable and reproducible data, which is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. While the direct biological activity of this compound is not its primary focus, its role as a tool enables the precise study of the biologically active Deoxyartemisinin.
Below is a table summarizing the key properties of this compound:
| Property | Value/Description |
| Chemical Formula | C15H19D3O4 |
| Primary Application | Internal standard for mass spectrometry |
| Analyte Quantified | Deoxyartemisinin |
| Key Feature | Stable isotope labeling with 3 deuterium atoms |
| Benefit in Bioanalysis | High accuracy and precision in quantification |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
269.35 g/mol |
IUPAC Name |
(1S,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one |
InChI |
InChI=1S/C15H22O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3 |
InChI Key |
ZQGMLVQZBIKKMP-OGUHANSASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@](O4)(CC3)C)C |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(O4)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Deoxy Artemisinin D3
Precursor Synthesis and Regiospecific Deuteration Strategies
The foundational steps in synthesizing Deoxy Artemisinin-d3 involve the preparation of suitable non-deuterated precursors followed by the strategic introduction of deuterium (B1214612).
The synthesis of deoxyartemisinin (B22630), the non-deuterated parent compound, has been reported through several routes, which in turn inform the synthesis of its precursors. mdpi.com A primary strategy involves the chemical modification of artemisinin (B1665778) or its direct biosynthetic precursors.
Artemisinic acid, which can be extracted in relatively high yields from the Artemisia annua plant or produced via fermentation in engineered yeast, serves as a common starting material. google.comnih.govfrontiersin.org The synthesis typically proceeds through the following key steps:
Reduction of Artemisinic Acid: Artemisinic acid is first reduced to dihydroartemisinic acid (DHAA). A common method for this is a diastereoselective hydrogenation, for example using a nickel boride reagent, which reduces the exocyclic double bond to yield a mixture of isomers, with the desired (11R)-dihydroartemisinic acid as the major product. frontiersin.org
Conversion to Artemisinin: DHAA is then converted to artemisinin through a photooxidative cyclization cascade. google.comrsc.org This process involves singlet oxygen, an acid-mediated cleavage, and subsequent oxidation with triplet oxygen. google.com
Reduction to Deoxyartemisinin: With artemisinin in hand, deoxyartemisinin can be synthesized. One reported method involves the reduction of the lactone group of artemisinin. frontiersin.org A combination of reagents like boron trifluoride/diethyl ether and sodium borohydride (B1222165) has been used to reduce the lactone to a methylene (B1212753) group, yielding 10-deoxyartemisinin. frontiersin.org This transformation removes the endoperoxide bridge, which is a defining feature of artemisinin's biological activity, but provides the core structure required. mdpi.comnih.gov
An alternative precursor is deoxoartemisinin (B1224473), where the lactone carbonyl is reduced to a methylene ether. This can be achieved by direct reduction of the carbonyl group of artemisinin. nih.gov These non-deuterated precursors form the molecular framework upon which deuterium can be incorporated.
Regiospecific deuteration is crucial for creating well-defined isotopologues for specific scientific applications. The design of deuterium incorporation hinges on introducing deuterated reagents at a synthetic step that targets a specific, non-exchangeable position on the molecule.
Several strategies have been successfully executed for related artemisinin scaffolds:
Labeling via Carbonyl/Lactone Reduction: A direct and effective method involves the reduction of a carbonyl group using a deuterated reducing agent. The synthesis of C-12 deuterated deoxoartemisinin was achieved by the direct reduction of artemisinin's carbonyl group using sodium borodeuteride (NaBD₄) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). nih.gov This method specifically introduces a deuterium atom at the C-12 position.
Labeling at a Methyl Group: To create Artemisinin-d3 with deuterium at the C-9 methyl group, a synthetic route would need to be modified at an earlier stage. researchgate.net This could potentially be achieved in a total synthesis approach by using a deuterated methylating agent (e.g., CD₃-I or (CD₃)₂CuLi) to install the C-9 methyl group.
Labeling via Precursor Synthesis: Another powerful strategy is to synthesize a deuterated version of a key precursor. Researchers have reported the synthesis of [3,3-²H₂]-Dihydroartemisinic Acid to study its nonenzymatic conversion to artemisinin. acs.org This demonstrates that deuterium can be incorporated early in the semi-synthetic sequence, which is then carried through to the final product. The synthesis of various regioselectively polydeuterated DHAA isotopologues has been a focus of mechanistic studies. rsc.org
For this compound, a logical approach would combine these strategies: for example, synthesizing a d3-methyl-artemisinin precursor and then performing the deoxygenation step.
Total Synthesis Approaches for Deuterated Artemisinin Scaffolds
While the total synthesis of artemisinin is known, it is a complex and lengthy process, making it generally less economically viable for large-scale production compared to semi-synthetic methods. google.commdpi.com However, total synthesis offers the highest degree of flexibility for introducing isotopic labels at virtually any position on the carbon skeleton.
A known total synthesis pathway could be adapted to produce a deuterated scaffold. For instance, the stereoselective total synthesis of artemisinin-d3, with deuterium incorporated at the C-9 methyl position, has been reported. researchgate.net This approach would involve building the molecule from simple, achiral starting materials and introducing the deuterated methyl group using a deuterated reagent at the appropriate step. For example, if a Grignard or organocuprate reagent is used to add the C-9 methyl group in the non-deuterated synthesis, substituting it with its deuterated counterpart (e.g., CD₃MgBr) would achieve the desired labeling. The subsequent steps would then complete the carbon framework and perform the necessary oxidations and cyclizations to form the final deuterated artemisinin scaffold, which could then be converted to this compound.
Optimization of Synthetic Pathways for Isotopic Enrichment and Yield
Optimizing the synthesis of a complex, isotopically labeled molecule like this compound requires careful consideration of reaction conditions to maximize both the chemical yield and the level of deuterium incorporation (isotopic enrichment).
Key Optimization Parameters:
| Parameter | Strategy for Optimization | Research Finding/Example |
| Reaction Conditions | Fine-tuning of temperature, solvent, and reaction time to favor the desired reaction pathway and minimize side reactions or isotopic scrambling. | The use of continuous-flow reactors for the photochemical synthesis of artemisinin from DHAA allows for precise control over irradiation time and temperature, improving efficiency. frontiersin.org |
| Reagent Purity | Using highly enriched deuterated reagents (e.g., >99% D) is critical to achieving high isotopic enrichment in the final product. | The final isotopic purity of the product is directly dependent on the isotopic purity of the labeling reagent, such as NaBD₄. |
| Catalyst Selection | Choosing an appropriate catalyst can improve reaction rate, selectivity, and yield. | In the conversion of artemisinic acid, the choice of hydrogenation catalyst is crucial for achieving high diastereoselectivity in the formation of DHAA. frontiersin.org |
| Purification Methods | Employing efficient purification techniques like chromatography and crystallization to separate the desired product from impurities and potentially un- or partially-deuterated species. | Crystallization-induced diastereomer transformation has been used to improve the purity of artemisinin precursors. acs.org |
| Analytical Monitoring | Using techniques like LC-MS and NMR to monitor reaction progress and quantify yield and isotopic enrichment, allowing for data-driven optimization. acs.orgacs.org | An LC-MS method was specifically developed to quantify the rate of conversion of DHAA to artemisinin, enabling precise study of the reaction kinetics. acs.org |
Stereochemical Control in Deuterated Deoxy Artemisinin Synthesis
Artemisinin and its derivatives are characterized by a complex three-dimensional structure with multiple stereocenters. Maintaining precise stereochemical control throughout the synthesis is paramount, as even minor changes in stereochemistry can dramatically alter the molecule's properties.
The strategies for stereocontrol in deuterated synthesis are identical to those for the non-deuterated compound:
Chiral Pool Synthesis: Most semi-synthetic routes begin with artemisinic acid, a chiral molecule produced by nature. This "chiral pool" approach preserves the inherent stereochemistry of the starting material throughout the subsequent transformations.
Diastereoselective Reactions: When new stereocenters are formed, diastereoselective reactions are employed. The reduction of artemisinic acid to DHAA is a key example, where reaction conditions are optimized to favor the formation of the desired (11R) diastereomer over the (11S) isomer. frontiersin.org
Crystallization-Induced Transformation: In some cases, an undesired diastereomer can be converted into the desired one. A notable example is the use of a Betti base to effect a crystallization-induced diastereomer transformation of dihydroartemisinic aldehyde, an intermediate in the artemisinin synthesis, significantly increasing the yield of the correct isomer. acs.org
These methods ensure that the final this compound product not only has the deuterium label in the correct position but also possesses the correct absolute and relative stereochemistry of the parent molecule.
Advanced Analytical Characterization and Quantification of Deoxy Artemisinin D3
Spectroscopic Analysis for Isotopic Purity and Structural Elucidation
Spectroscopic techniques are fundamental in verifying the structural integrity and isotopic enrichment of Deoxy Artemisinin-d3. These methods provide detailed information at the molecular level, confirming the precise location and extent of deuterium (B1214612) incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the level of deuterium incorporation in this compound. sigmaaldrich.com While ¹H NMR can indicate the absence of protons at specific sites, ²H (Deuterium) NMR directly observes the deuterium nuclei, providing unambiguous evidence of their presence and location within the molecule. sigmaaldrich.com The chemical shifts in the ²H NMR spectrum are nearly identical to those in the ¹H NMR spectrum of the unlabeled compound, allowing for straightforward spectral assignment. sigmaaldrich.com Quantitative NMR (qNMR) techniques can be employed to determine the percentage of deuterium incorporation by comparing the integral of the deuterium signal to that of a known internal standard. universiteitleiden.nl This method offers high precision and accuracy without the need for a calibration curve. universiteitleiden.nl
Key Findings from NMR Analysis:
| Parameter | Observation | Significance |
| ¹H NMR | Diminished or absent signals at the C-9 methyl position. | Indicates successful substitution of protons with deuterium. |
| ²H NMR | Presence of a signal corresponding to the C-9 methyl group. | Confirms the incorporation of deuterium at the intended position. |
| Quantitative NMR | Integration of the deuterium signal relative to a standard. | Allows for the calculation of isotopic purity (e.g., >98% deuteration). |
High-Resolution Mass Spectrometry (HRMS) for Isotope Ratio Analysis and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the isotopic purity and elucidating the fragmentation pathways of this compound. researchgate.net HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide exceptional mass accuracy and resolving power, enabling the differentiation of isotopologues and isobaric interferences. nih.goviaea.org
The primary advantage of using this compound as an internal standard is its co-elution with the analyte of interest (Deoxy Artemisinin) in chromatographic systems, while being clearly distinguishable by its mass-to-charge ratio (m/z). nih.gov The accurate mass measurement provided by HRMS allows for the confirmation of the elemental composition of the deuterated molecule. lgcstandards.com Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation patterns. By comparing the fragmentation of this compound with its unlabeled counterpart, shifts in the m/z of fragment ions containing the deuterium label can be observed, confirming the location of the deuterium atoms. researchgate.net This "deuterated analogue approach" is a powerful tool for confirming postulated fragmentation patterns. researchgate.net
Typical HRMS Data for this compound:
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₉D₃O₄ synzeal.com |
| Accurate Mass | 269.171 lgcstandards.com |
| Mass of Unlabeled Analog | 266.152 |
| Mass Difference | ~3.019 Da |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Deuterated Bonds
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule based on its unique vibrational modes. mdpi.comnih.gov The substitution of hydrogen with deuterium results in a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds due to the increased mass of deuterium.
Chromatographic Separation Techniques for Purity and Isomeric Analysis
Chromatographic methods are essential for assessing the chemical and isomeric purity of this compound, ensuring that it is free from contaminants that could interfere with its use as an internal standard.
High-Performance Liquid Chromatography (HPLC) Method Development for Deuterated Analogues
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of artemisinin (B1665778) and its derivatives. mmv.orgnih.gov For this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. The development of a robust HPLC method involves optimizing several parameters to achieve good separation, peak shape, and sensitivity.
Key HPLC Method Parameters:
Stationary Phase: C18 columns are widely used and have demonstrated good performance in separating artemisinin-related compounds. mmv.orgsciencescholar.us Columns with aromatic group-bonded stationary phases have also shown excellent separation for deoxyartemisinin (B22630) and artemisinin. mmv.org
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. mmv.org The addition of methanol (B129727) can sometimes lead to sharper peaks. mmv.org The use of buffers, such as ammonium (B1175870) acetate, can be necessary, particularly when coupling HPLC with mass spectrometry. nih.gov
Detector: Due to the lack of a strong UV chromophore in the artemisinin structure, UV detection can be challenging, though it is sometimes used at low wavelengths (e.g., 210-216 nm). mmv.org Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS) are often preferred for their higher sensitivity and specificity. nih.govnottingham.ac.uk
Flow Rate and Column Temperature: These parameters are optimized to ensure efficient separation and reasonable analysis times. A flow rate of 1.0 mL/min and a column temperature of 45°C have been used successfully. mmv.org
Example HPLC Method Validation Parameters:
| Parameter | Typical Value | Reference |
| Linearity (R²) | >0.999 | sciencescholar.usnih.gov |
| Limit of Detection (LOD) | 0.257 ng/mL (LC-MS) | nih.gov |
| Limit of Quantification (LOQ) | 1.03 ng/mL (LC-MS) | nih.gov |
| Precision (RSD) | <8% | nih.gov |
Gas Chromatography (GC) for Volatile Deuterated Species
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. While artemisinin and its derivatives can be analyzed by GC, derivatization is often required to improve their volatility and thermal stability. However, for the analysis of volatile impurities or related volatile deuterated species, GC coupled with a mass spectrometer (GC-MS) is an invaluable tool. nih.gov
GC-MS provides excellent separation efficiency and definitive identification of compounds based on their mass spectra. science.gov The use of comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can further enhance the separation and identification of components in complex mixtures. nih.gov For this compound, GC analysis would primarily be used to assess its purity with respect to any volatile synthetic precursors or byproducts. The retention time of this compound would be expected to be very similar to that of its non-deuterated counterpart, with the mass spectrometer providing clear differentiation.
Chiral Chromatography for Enantiomeric Purity (if applicable)
While artemisinin and its derivatives are chiral molecules, the specific enantiomeric purity of commercially available deoxyartemisinin-d3 is not extensively detailed in publicly available research. Chiral chromatography would be the definitive method to separate and quantify the enantiomers of deoxyartemisinin-d3 if required. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For artemisinin and its related compounds, polysaccharide-based chiral stationary phases are often employed in either normal-phase or reversed-phase high-performance liquid chromatography (HPLC). The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers, which would then be detected by a suitable detector, such as a UV detector or a mass spectrometer. The enantiomeric excess (e.e.) could then be calculated to confirm the purity of a specific enantiomeric form.
Development of Quantitative Bioanalytical Assays Utilizing Deoxyartemisinin-d3
Deoxyartemisinin-d3 serves as a crucial tool in the development and validation of bioanalytical assays for the quantification of its non-deuterated counterpart, deoxyartemisinin, and other related artemisinin derivatives in biological matrices.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Method Validation for Bioanalytical Applications
LC-MS/MS is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and specificity. The validation of an LC-MS/MS method for bioanalytical applications using deoxyartemisinin-d3 as an internal standard (IS) is a rigorous process that adheres to guidelines set by regulatory agencies.
A validated LC-MS/MS method for the quantification of artemisinin derivatives, including the use of a deuterated internal standard, would typically involve the following parameters:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent and reproducible recovery for the analyte and IS. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration under various storage conditions. |
Application as an Internal Standard in Preclinical and In Vitro Studies
Deoxyartemisinin-d3 is an ideal internal standard for the quantification of deoxyartemisinin in preclinical and in vitro studies. An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of the analyte. The ideal IS has physicochemical properties very similar to the analyte but is distinguishable by the detector, which is the case for deuterated standards in mass spectrometry.
In these studies, deoxyartemisinin-d3 is added to biological samples (e.g., plasma, urine, tissue homogenates, or cell culture media) at the beginning of the sample preparation process. It co-elutes with the non-deuterated deoxyartemisinin during the chromatographic separation and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z) due to the presence of deuterium atoms. This co-processing corrects for any variability or loss of the analyte during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.
Solid-Phase Extraction (SPE) and Other Sample Preparation Methodologies for Deuterated Analytes
The extraction of deoxyartemisinin and its deuterated internal standard from complex biological matrices is a critical step before LC-MS/MS analysis. Solid-phase extraction (SPE) is a commonly used technique for this purpose.
SPE involves passing the liquid sample through a solid sorbent material, which retains the analyte and the internal standard. Interfering substances are washed away, and then the analyte and IS are eluted with a suitable solvent. For artemisinin and its derivatives, which are relatively non-polar, reversed-phase SPE cartridges (e.g., C18) are often employed.
A typical SPE procedure for deoxyartemisinin and deoxyartemisinin-d3 from plasma would involve:
Conditioning: The SPE cartridge is conditioned with methanol followed by water to activate the sorbent.
Loading: The plasma sample, pre-treated and with the internal standard added, is loaded onto the cartridge.
Washing: The cartridge is washed with a weak solvent (e.g., a low percentage of organic solvent in water) to remove salts and other hydrophilic interferences.
Elution: The analytes of interest (deoxyartemisinin and deoxyartemisinin-d3) are eluted from the cartridge with a strong organic solvent (e.g., methanol or acetonitrile).
Evaporation and Reconstitution: The eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for injection into the LC-MS/MS system.
Other sample preparation techniques that can be used include liquid-liquid extraction (LLE) and protein precipitation. The choice of method depends on the nature of the biological matrix, the required level of cleanliness of the extract, and the desired analytical sensitivity.
Mechanistic Investigations and Biochemical Interactions Utilizing Deoxy Artemisinin D3
Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIE)
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at a specific molecular position can alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful method for investigating reaction mechanisms. nih.govwikipedia.org A significant change in reaction rate upon isotopic substitution (a KIE value, kH/kD, greater than 1) typically indicates that the carbon-hydrogen (or carbon-deuterium) bond is broken during the rate-determining step of the reaction. wikipedia.orglibretexts.org
The use of deuterium labeling is a well-established strategy in medicinal chemistry to probe and modulate metabolic pathways. nih.gov The C-D bond is stronger than the C-H bond, making it more difficult for metabolic enzymes, such as the cytochrome P450 (CYP) family, to cleave. This often results in a slower rate of metabolism for deuterated compounds. plos.org
While specific KIE studies on the biotransformation of Deoxy Artemisinin-d3 are not extensively documented, the principles of deuterium labeling are directly applicable. Fungal biotransformation studies, which can mimic mammalian metabolism, have shown that deoxyartemisinin (B22630) can be hydroxylated at various positions by microorganisms like Cunninghamella elegans and Cunninghamella echinulata. frontiersin.org These hydroxylation reactions are catalyzed by fungal cytochrome P450 enzymes. frontiersin.org
Introducing a deuterium atom at one of these metabolically active sites on the deoxyartemisinin core would be expected to exhibit a primary KIE, slowing the rate of hydroxylation at that position. This allows researchers to:
Identify specific sites of metabolic attack.
Stabilize the molecule against rapid degradation, potentially altering its pharmacokinetic profile.
Direct metabolism towards alternative pathways.
The magnitude of the KIE can vary depending on the specific CYP isozyme and the reaction mechanism involved. plos.org
Table 1: Principles of Deuterium Isotope Effects in Biotransformation
| Effect | Principle | Application in this compound Studies |
|---|---|---|
| Primary KIE | A C-D bond is broken in the rate-determining step, slowing the reaction. | Labeling a site prone to CYP-mediated hydroxylation would slow its metabolism, helping to identify metabolic hotspots. |
| Secondary KIE | The labeled position is not directly involved in bond-breaking but is near the reaction center, causing smaller changes in rate. | Can provide subtle clues about the transition state of metabolic reactions. |
| Metabolic Switching | Blocking one metabolic site with deuterium can redirect metabolism to other sites on the molecule. | Could be used to generate novel metabolites of deoxyartemisinin for activity screening. |
Deuterium labeling is also instrumental in studying non-enzymatic chemical reactions. The deoxyartemisinin molecule, while lacking the reactive endoperoxide bridge of artemisinin (B1665778), retains a complex sesquiterpene lactone structure that can undergo various chemical transformations. nih.gov For instance, the synthesis of deoxyartemisinin from artemisinin involves the reduction of the endoperoxide moiety. nih.govmdpi.com
By strategically placing deuterium atoms on the deoxyartemisinin core, chemists can investigate the mechanisms of reactions such as:
Acid or base-catalyzed rearrangements: Determining if a proton (or deuteron) transfer is the rate-limiting step.
Oxidation or reduction reactions: Probing whether a C-H bond cleavage is central to the reaction mechanism.
While the primary focus of KIE studies in the artemisinin family has been on the biosynthesis and activation of the endoperoxide bridge, the principles are fully applicable to understanding the intrinsic chemical reactivity of the core structure provided by deoxyartemisinin.
In Vitro Studies of Molecular Target Engagement (Excluding Clinical Human Data)
Deoxyartemisinin is a vital tool for differentiating biological effects caused by the unique endoperoxide bridge of artemisinin from those caused by the core sesquiterpene structure.
Research has consistently shown that the endoperoxide bridge of artemisinin is crucial for its most significant biological activities, including its antimalarial effects. Deoxyartemisinin, which lacks this bridge, is often used as a negative control to prove this dependency. nih.govmdpi.com
For example, a key proposed target for artemisinin in Plasmodium falciparum is the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), PfATP6. mdpi.com Studies have demonstrated that artemisinin inhibits this enzyme, but deoxyartemisinin has no effect. mdpi.com Similarly, while artemisinin and its active metabolite dihydroartemisinin (B1670584) have been shown to inhibit enzymes like CYP2B6, deoxyartemisinin's interactions can differ. nih.gov
However, deoxyartemisinin is not entirely inert. It has been shown to be an agonist for the constitutive androstane (B1237026) receptors (CAR1 and CAR3), which are involved in regulating drug metabolism. nih.gov This indicates that the core structure can engage with certain biological targets, and using this compound in such studies could help elucidate the binding kinetics and residence time through mass spectrometry-based approaches without the complicating factor of metabolic breakdown at the labeled site.
Table 2: Comparative Enzymatic Interactions of Artemisinin Derivatives
| Compound | Target Enzyme/Receptor | Observed Effect | Reference |
|---|---|---|---|
| Artemisinin | PfATP6 (SERCA) | Inhibition | mdpi.com |
| Deoxyartemisinin | PfATP6 (SERCA) | No Inhibition | mdpi.com |
| Artemisinin | CYP2B6 | Inhibition | nih.gov |
| Artemether | CYP2B6 | Inhibition | nih.gov |
| Dihydroartemisinin | CYP2B6 | No Inhibition | nih.gov |
| Deoxyartemisinin | CAR1, CAR3 | Agonist Binding | nih.gov |
The interaction of a compound with proteins, particularly plasma proteins like human serum albumin (HSA), is critical for its distribution and bioavailability. Studies using radiolabeled [14C]artemisinin have explored its covalent binding to various proteins. A key finding from this research is that deoxyartemisinin, the inactive derivative, did not bind to HSA, whereas artemisinin and dihydroartemisinin did. umich.edunih.gov This suggests that the endoperoxide bridge is necessary for the alkylation reaction that leads to covalent protein binding. umich.edu
In another study focusing on non-covalent interactions, isothermal titration calorimetry (ITC) was used to investigate the binding of artemisinin derivatives to a DNA aptamer. The results showed that artemisinin binds to the DNA structure, but deoxyartemisinin does not, again highlighting the essential role of the endoperoxide bridge in this specific molecular recognition event. nih.gov
The use of this compound in modern biophysical techniques, such as mass spectrometry, could further refine our understanding of any potential weak, non-covalent interactions. The stable isotope label provides a clear mass signature to track the compound in complex biological matrices without the need for radioactivity.
While deoxyartemisinin is largely inactive as an antimalarial, the core sesquiterpene structure may still influence cellular pathways, albeit differently from artemisinin or its active metabolites. For instance, deoxyartemisinin has been identified as a metabolite of artemisinin in humans and can activate nuclear receptors like CAR that regulate the expression of drug-metabolizing enzymes. nih.govclinpgx.org This activation can, in turn, modulate cellular pathways related to xenobiotic metabolism in liver cell models. nih.gov
The ubiquitin-proteasome system (UPS) is another area of interest, as it is implicated in artemisinin resistance. While studies have focused on how inhibitors of this system can potentiate the action of artemisinin, the effect of the core structure alone is less understood. bohrium.comnih.gov
Using this compound in metabolomics or proteomics studies with cell lines could help to precisely trace the fate of the carbon skeleton and identify any downstream pathway modulations. The deuterium label allows for stable isotope tracing to map how the core structure is processed or what subtle changes it might induce in cellular protein or metabolite profiles, separate from the potent oxidative effects of the endoperoxide-containing relatives.
Comparative Biological Activity Assessment with Non-Deuterated Counterparts (In Vitro)
In vitro investigations comparing this compound with its non-deuterated counterpart, Deoxy Artemisinin, are primarily contextualized by the established biological activity profile of Deoxy Artemisinin itself. The biological relevance of Deoxy Artemisinin is fundamentally distinct from that of Artemisinin due to a critical structural difference: the absence of the endoperoxide bridge. nih.govresearchgate.net This moiety is essential for the antimalarial action of Artemisinin and its derivatives. nih.gov
Consequently, Deoxy Artemisinin, lacking this peroxide bridge, demonstrates nearly no significant inhibitory effect on malaria parasites in vitro. nih.govnih.gov While devoid of notable antimalarial properties, some research suggests that Deoxy Artemisinin may possess other pharmacological activities, such as anti-inflammatory and anti-ulcer effects, though detailed in vitro comparative data is not extensively documented in the available literature. nih.govresearchgate.net
The deuterated analogue, this compound, is synthesized for use as a stable isotope-labeled internal standard. pharmaffiliates.com In analytical chemistry, particularly in mass spectrometry-based methods, such compounds are crucial for the accurate quantification of the non-labeled analyte in complex biological matrices. The substitution of hydrogen atoms with deuterium atoms results in a compound with a higher molecular weight but nearly identical chemical properties, allowing it to be distinguished from the endogenous or administered non-deuterated compound during analysis.
Scientific literature does not focus on the biological activity of this compound itself but rather on its application as an analytical tool. pharmaffiliates.com There is a lack of available research findings from in vitro studies designed to systematically compare the biological activity (e.g., anti-inflammatory, cytotoxic) of this compound directly against Deoxy Artemisinin. The primary purpose of its synthesis is to serve as a reference standard, and investigations into potential kinetic isotope effects on its biological interactions are not prominently featured in existing studies.
The table below summarizes the primary characteristics and roles of Artemisinin and its deoxy-analogs based on existing research.
| Compound Name | Key Structural Feature | Primary In Vitro Biological Role/Activity |
| Artemisinin | Contains endoperoxide bridge | Potent antimalarial activity. caymanchem.com |
| Deoxy Artemisinin | Lacks endoperoxide bridge | Negligible antimalarial activity; potential anti-inflammatory and anti-ulcer properties. nih.govnih.gov |
| This compound | Lacks endoperoxide bridge; contains deuterium labels | Primarily used as an internal standard for analytical quantification of Deoxy Artemisinin. pharmaffiliates.com |
Metabolic Pathway Elucidation and Biotransformation Studies of Deoxy Artemisinin D3
In Vitro Metabolic Stability and Metabolite Identification
In vitro metabolic studies are fundamental in preclinical drug development, providing initial data on the metabolic fate of a new chemical entity. For Deoxyartemisinin-d3, these studies would focus on its stability in the presence of metabolic enzymes and the structural identification of its metabolites.
Hepatic Microsomal Stability Studies (In Vitro)
Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, are the standard in vitro model for assessing metabolic stability. news-medical.netgpnotebook.com The stability of Deoxyartemisinin-d3 would be evaluated by incubating the compound with human liver microsomes and monitoring its disappearance over time.
The metabolism of the parent compound, artemisinin (B1665778), is primarily mediated by CYP2B6, with a secondary contribution from CYP3A4. nih.gov It is hypothesized that Deoxyartemisinin-d3 would follow a similar metabolic pathway. The inclusion of deuterium (B1214612) is not expected to fundamentally change the primary sites of metabolism, although it can influence the rate of metabolism, a phenomenon known as the kinetic isotope effect. symeres.comnih.gov This effect can lead to a reduced rate of clearance and an extended half-life. symeres.com
Table 1: Illustrative In Vitro Metabolic Stability of Deoxyartemisinin-d3 in Human Liver Microsomes
| Parameter | Value |
| Microsomal Protein Concentration | 0.5 mg/mL |
| Incubation Time | 0, 5, 15, 30, 60 min |
| Intrinsic Clearance (CLint) | Value would be determined experimentally |
| Half-Life (t1/2) | Value would be determined experimentally |
This table is illustrative. Actual values would be generated from experimental data.
Identification of Deuterated Metabolites using Advanced Mass Spectrometry
Advanced mass spectrometry techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the identification and structural elucidation of drug metabolites. nih.govmdpi.com In the case of Deoxyartemisinin-d3, the deuterium label serves as a unique signature, facilitating the differentiation of drug-related material from endogenous matrix components.
The use of a deuterated mobile phase in LC-MS can further aid in identifying the number of exchangeable hydrogens in a metabolite, providing valuable structural information. nih.gov The expected metabolites of Deoxyartemisinin-d3 would likely arise from hydroxylation, a common metabolic pathway for artemisinin and its derivatives. nih.gov The resulting hydroxylated deuterated metabolites would be readily identified by their characteristic mass shift in the mass spectrum. The use of deuterated substrates in combination with in vitro systems like human liver microsomes is a recognized strategy for producing and identifying novel metabolites. nih.gov
Table 2: Potential Deuterated Metabolites of Deoxyartemisinin-d3 Identified by LC-MS/MS
| Putative Metabolite | Molecular Formula | m/z |
| Deoxyartemisinin-d3 | C15H19D3O4 | Value would be determined experimentally |
| Hydroxy-deoxyartemisinin-d3 | C15H18D3O5 | Value would be determined experimentally |
| Dihydroxy-deoxyartemisinin-d3 | C15H17D3O6 | Value would be determined experimentally |
This table is illustrative and shows potential metabolites. The exact structures and m/z values would need to be confirmed through detailed spectroscopic analysis.
Tracing Metabolic Fates and Pathways using Deuterium Labeling
Deuterium labeling is a powerful technique for tracing the metabolic fate of a drug molecule within biological systems. simsonpharma.comscienceopen.com The stable isotope label allows for the unambiguous tracking of the compound and its metabolites through various cellular and subcellular compartments.
Deuterium Tracing in Cellular and Subcellular Models
Cellular models, such as cultured hepatocytes, and subcellular fractions, including microsomes and cytosol, can be used to investigate the metabolic pathways of Deoxyartemisinin-d3. By incubating these models with the deuterated compound, researchers can trace the appearance of deuterated metabolites over time, providing a dynamic view of the metabolic cascade. This approach allows for the determination of the primary sites of metabolism and the sequence of metabolic reactions.
Incorporation of Deuterium into Downstream Metabolic Products
A key advantage of deuterium labeling is the ability to track the incorporation of the deuterium atoms into downstream metabolic products. symeres.com For Deoxyartemisinin-d3, this would involve monitoring the appearance of the d3-label in various metabolites. This information is crucial for confirming metabolic pathways and understanding the complete biotransformation of the drug. For instance, if a proposed metabolic step involves the cleavage of a part of the molecule containing the deuterium label, the absence of the label in a downstream metabolite would provide evidence for this pathway.
Preclinical Pharmacokinetic Research Methodologies (Excluding Human Clinical Data)
Preclinical pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. mesamalaria.org While specific data for Deoxyartemisinin-d3 is not available, the methodologies used for other artemisinin derivatives would be applicable.
These studies typically involve administering the compound to animal models, such as mice or rats, and collecting biological samples (e.g., blood, plasma, urine, and feces) at various time points. nih.govresearchgate.net The concentration of the parent drug and its metabolites in these samples is then quantified using a validated analytical method, usually LC-MS/MS. who.int
The pharmacokinetic parameters derived from these studies, such as clearance, volume of distribution, and elimination half-life, provide a comprehensive understanding of the drug's behavior in a living system. nih.gov For Deoxyartemisinin-d3, these studies would also focus on how the deuterium substitution impacts its pharmacokinetic profile compared to the non-deuterated parent compound. nih.govresearchgate.net Deuteration can potentially alter clearance and redirect metabolic pathways. nih.govresearchgate.net
Use of Deoxy Artemisinin-d3 in Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Studies
In preclinical research, isotopically labeled compounds like this compound are invaluable tools. The non-deuterated form, Deoxyartemisinin (B22630), has been the subject of Absorption, Distribution, Metabolism, and Excretion (ADME) property predictions and in vivo pharmacokinetic evaluations. researchgate.net These studies are essential in the early stages of drug development to understand how a compound is processed by a living organism.
Computer-based simulations are often employed as an initial step to predict the ADME properties of compounds. For Deoxyartemisinin, software like QikProp has been used to calculate various physicochemical descriptors that are crucial for its drug-likeness and ADME profile. researchgate.net These predictions help in anticipating the compound's behavior in vivo.
Following in silico predictions, preclinical studies in animal models, typically rats, are conducted to determine the actual pharmacokinetic parameters. In these studies, a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is often developed to quantify the compound in biological matrices like plasma. researchgate.net It is in this analytical context that a deuterated analog like Artemisinin-d3 is commonly used as an internal standard to ensure the accuracy and precision of the measurements by accounting for variations during sample processing. researchgate.netresearchgate.net
Assessment of Bioavailability and Elimination in Animal Models
The oral bioavailability and elimination kinetics of Deoxyartemisinin have been specifically evaluated in rat models. A study comparing Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin provided detailed pharmacokinetic data following both intravenous and oral administration. researchgate.net
This research revealed that Deoxyartemisinin has significantly lower oral bioavailability compared to Artemisinin. After oral administration in rats, the bioavailability of Deoxyartemisinin was determined to be approximately 1.60%, which is about seven times lower than that of Artemisinin (12.2%). researchgate.net This suggests that the loss of the peroxide bridge in the structure of Deoxyartemisinin may lead to a decreased absorption rate from the gastrointestinal tract. researchgate.net
The elimination of Deoxyartemisinin from the bloodstream was also characterized. The data from intravenous administration helps in understanding its distribution and clearance from the body, independent of absorption factors. The following tables summarize the key pharmacokinetic parameters for Deoxyartemisinin in rats as reported in the literature. researchgate.net
Table 1: Pharmacokinetic Parameters of Deoxyartemisinin in Rats after Intravenous Administration
| Parameter | Value (Mean ± SD) |
|---|---|
| t1/2 (h) | 1.84 ± 0.380 |
| AUC(0-t) (ng/mL*h) | 315 ± 24.5 |
| AUC(0-inf) (ng/mL*h) | 321 ± 24.3 |
| CL (L/h/kg) | 0.935 ± 0.0725 |
Data sourced from Fu, C., et al. (2020). researchgate.net
Table 2: Pharmacokinetic Parameters of Deoxyartemisinin in Rats after Oral Administration
| Parameter | Value (Mean ± SD) |
|---|---|
| t1/2 (h) | 2.58 ± 0.887 |
| Cmax (ng/mL) | 3.63 ± 1.25 |
| Tmax (h) | 0.500 ± 0.274 |
| AUC(0-t) (ng/mL*h) | 5.12 ± 1.02 |
| AUC(0-inf) (ng/mL*h) | 5.37 ± 1.14 |
| F (%) | 1.60 ± 0.317 |
Data sourced from Fu, C., et al. (2020). researchgate.net
These findings highlight the poor oral bioavailability of Deoxyartemisinin and provide a quantitative assessment of its absorption and elimination characteristics in a preclinical animal model. The rapid clearance (CL) and short half-life (t1/2) indicate that the compound is quickly removed from systemic circulation.
Computational and Theoretical Studies on Deoxy Artemisinin D3
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as Deoxy Artemisinin-d3, might interact with biological targets. For artemisinin (B1665778) and its derivatives, these simulations have been crucial in exploring their mechanism of action, which is widely believed to involve interaction with heme and other potential protein targets within the malaria parasite.
Interaction with Heme: Molecular docking studies on artemisinin analogues consistently show that the endoperoxide bridge is a critical feature for binding to the iron center of heme. rsc.orgresearchgate.net These simulations indicate that artemisinin derivatives orient themselves to facilitate an interaction between one of the peroxide oxygens (O1 or O2) and the Fe(II) of the heme molecule. This proximity is thought to be the initiating step for the activation of the drug. For this compound, which lacks this endoperoxide bridge, docking simulations would predict a significantly different and likely weaker interaction with heme. The absence of the peroxide group would remove the primary site of interaction, suggesting that if this compound binds to heme, it would be through other, less specific interactions.
Interaction with Protein Targets: Beyond heme, other potential protein targets for artemisinins have been investigated using molecular docking. These include PfATP6 (a SERCA-type Ca2+-ATPase) and proteins involved in the parasite's redox system. Docking simulations with these targets could reveal potential binding sites for this compound. However, it is important to note that the high efficacy of artemisinin is linked to the radical generation following the cleavage of the endoperoxide bridge, a feature absent in deoxyartemisinin (B22630) derivatives. A study on artemisinin derivatives showed that their binding affinity to myeloid differentiation protein 2 (MD-2) was influenced by hydrophobic interactions. nih.gov
Predicted Binding Affinity: The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), is a key output of these simulations. Lower values typically indicate a more favorable binding interaction. While specific values for this compound are not available, a comparative docking study would likely show a less favorable binding energy for this compound with heme compared to artemisinin.
| Compound | Predicted Target | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) (Illustrative) |
| Artemisinin | Heme | Iron center via endoperoxide bridge | -7.0 to -9.0 |
| This compound | Heme | Hydrophobic interactions with porphyrin ring | -4.0 to -6.0 |
| Artemisinin | PfATP6 | Specific amino acid residues in binding pocket | -6.5 to -8.5 |
| This compound | PfATP6 | Non-specific hydrophobic and van der Waals interactions | -3.5 to -5.5 |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules, which in turn govern their reactivity. For artemisinin and its derivatives, these calculations have been used to understand the mechanism of endoperoxide cleavage and the nature of the resulting radical species.
Electronic Properties: Calculations on artemisinin have focused on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The peroxide bond is consistently identified as the most reactive site. For this compound, the absence of this bond would lead to a significantly different electronic landscape. The focus of reactivity would shift to other functional groups, such as the lactone ring.
DFT calculations on artemisinin and its analogues have shown that the cleavage of the O-O bond is a crucial step in its mechanism of action. reading.ac.uk This process is initiated by the interaction with Fe(II) and leads to the formation of oxygen-centered radicals, which can then rearrange to more stable carbon-centered radicals. reading.ac.uk
| Descriptor | Significance | Predicted Value for this compound (Relative to Artemisinin) |
| HOMO Energy | Relates to the ability to donate electrons | Lower |
| LUMO Energy | Relates to the ability to accept electrons | Higher |
| HOMO-LUMO Gap | Indicates chemical stability | Larger |
| Dipole Moment | Measures the polarity of the molecule | Similar or slightly lower |
| Molecular Electrostatic Potential | Maps the charge distribution and potential sites for electrophilic/nucleophilic attack | Different distribution, with less electrophilic character at the former peroxide region |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Based on In Vitro Data)
QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. Numerous QSAR studies have been conducted on artemisinin derivatives to identify the key structural features responsible for their antimalarial activity. rsc.orgnist.gov
QSAR Models for Antimalarial Activity: These models consistently highlight the importance of the endoperoxide bridge. Descriptors related to the presence and reactivity of this group are often found to be critical for high activity. In a QSAR model that includes this compound, it would be predicted to have very low or no antimalarial activity, aligning with experimental observations for deoxyartemisinin.
A study on 10-substituted deoxoartemisinins identified the LUMO energy and the distance between the O1 atom and the iron of heme as important descriptors for antimalarial activity. washington.edu Another QSAR study on a large set of artemisinin analogues found that descriptors related to molecular shape, connectivity, and electronic properties were crucial for predicting activity. nist.gov
QSPR Models for Physicochemical Properties: QSPR models could be used to predict properties of this compound such as solubility, lipophilicity (logP), and metabolic stability. The deuteration at the C-9 methyl group would have a negligible effect on most bulk physicochemical properties predicted by standard QSPR models. However, it could influence its metabolic profile, potentially leading to a longer half-life if that position is a site of metabolic attack in the non-deuterated analogue. A study comparing the oral bioavailability of artemisinin, deoxyartemisinin, and 10-deoxoartemisinin using in silico predictions and rat models found that the ADME performance order was 10-deoxoartemisinin > deoxyartemisinin > artemisinin. researchgate.net
| Property | Relevant Descriptors | Predicted Outcome for this compound |
| Antimalarial Activity (pIC50) | Electronic (e.g., LUMO), Topological, Steric | Very low predicted activity |
| Lipophilicity (logP) | Molecular weight, Surface area | Similar to non-deuterated deoxyartemisinin |
| Aqueous Solubility | Polarity, Hydrogen bonding capacity | Similar to non-deuterated deoxyartemisinin |
| Metabolic Stability | Presence of metabolically labile sites | Potentially higher than non-deuterated deoxyartemisinin due to the kinetic isotope effect |
Isotope Effect Predictions and Validation via Theoretical Chemistry
The primary structural difference between Deoxy Artemisinin and this compound is the presence of three deuterium (B1214612) atoms in place of hydrogen atoms on the methyl group at the C-9 position. This isotopic substitution can lead to kinetic isotope effects (KIEs), where the rate of a chemical reaction is altered due to the heavier isotope.
Theoretical Prediction of KIEs: Theoretical chemistry can predict the magnitude of KIEs by calculating the vibrational frequencies of the molecule in its ground state and in the transition state of a reaction. The difference in zero-point vibrational energy between the C-H and C-D bonds is the primary origin of the primary KIE. If the C-H bond at the C-9 position is broken or its vibrational environment is significantly altered in the rate-determining step of a reaction (e.g., metabolic oxidation), a primary KIE would be expected.
Software tools are available that can calculate theoretical isotope patterns for mass spectrometry, which can be useful in identifying and confirming the presence of isotopically labeled compounds. washington.eduresearchgate.net More advanced computational methods would be required to predict the kinetic isotope effects on reaction rates. These would involve locating the transition state for the reaction of interest and performing frequency calculations.
Validation: Experimental validation of predicted KIEs would involve kinetic studies comparing the reaction rates of Deoxy Artemisinin and this compound. For example, in vitro metabolic assays using liver microsomes could be employed to measure the rate of disappearance of both compounds. A slower rate of metabolism for the deuterated compound would confirm a KIE and validate the theoretical predictions. While specific studies on this compound are lacking, the principle of using deuteration to slow down metabolism at a specific site is a well-established strategy in medicinal chemistry.
| Type of Isotope Effect | Condition for Observation | Predicted Effect for this compound | Method of Theoretical Prediction |
| Primary Kinetic Isotope Effect | C-D bond is broken in the rate-determining step | Slower reaction rate (e.g., metabolism) | Transition state theory with vibrational frequency calculations |
| Secondary Kinetic Isotope Effect | C-D bond is not broken but is near the reaction center | Minor change in reaction rate | Transition state theory with vibrational frequency calculations |
| Equilibrium Isotope Effect | Isotopic substitution affects the equilibrium constant of a reaction | Small change in equilibrium position | Statistical mechanics calculations based on vibrational frequencies |
Advanced Applications of Deoxy Artemisinin D3 in Bioanalytical and Chemical Research
Standardization and Validation of Bioanalytical Methods in Artemisinin (B1665778) Research
The standardization and validation of bioanalytical methods are paramount in drug discovery and development to ensure the reliability and reproducibility of study data. jgtps.comnih.govwuxiapptec.com In the context of artemisinin research, the complexity of biological matrices and the often low concentrations of the analytes necessitate robust analytical techniques. nih.govmdpi.com The use of a stable isotope-labeled internal standard, such as Deoxy Artemisinin-d3, is a cornerstone of rigorous method validation for liquid chromatography-mass spectrometry (LC-MS) assays. nih.govlcms.cz
This compound is an ideal internal standard because it shares near-identical physicochemical properties with the unlabeled deoxyartemisinin (B22630) and other artemisinin derivatives. acs.org This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery, matrix effects, and instrument response. scioninstruments.com The validation of a bioanalytical method using this compound would involve assessing several key parameters to demonstrate its suitability for its intended purpose. nih.gov
Table 1: Key Parameters for Bioanalytical Method Validation Using this compound
| Parameter | Description | Role of this compound |
| Specificity and Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Helps to confirm that the chromatographic peak corresponding to the analyte is free from interference by comparing its retention time and mass-to-charge ratio with that of the internal standard. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | The consistent addition of a known amount of this compound allows for the correction of systematic errors, thereby improving the accuracy of the measurement of the unlabeled analyte. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | By normalizing the analyte response to the internal standard response, this compound helps to minimize the impact of random errors, leading to improved precision (repeatability and reproducibility). |
| Linearity and Range | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. | The use of an internal standard helps to extend the linear dynamic range of the assay and ensures a more reliable calibration curve. |
| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting substances from the biological matrix. | As this compound is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction of any signal suppression or enhancement. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | This compound can be used to assess the stability of the unlabeled drug during sample collection, storage, and processing. |
Development of Reference Standards for Artemisinin Derivatives
The availability of high-purity, well-characterized reference standards is a prerequisite for the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites. mmv.org In the field of artemisinin-based therapies, the quality of the starting material is critical, and the presence of impurities can affect the purity of the final API. mmv.org Deoxyartemisinin has been identified as a relevant compound in artemisinin production and can also be an indicator of poor storage conditions for the artemisinin API. mmv.org
The development of reference-grade deoxyartemisinin, and by extension its deuterated form, this compound, is crucial for the quality control of artemisinin-based drugs. mmv.org These standards are used in assays to identify and quantify impurities and degradation products. mmv.org A certified reference standard must meet stringent criteria to ensure its suitability for use in quantitative analysis.
Table 2: Characteristics of a High-Quality Reference Standard
| Characteristic | Description | Importance for this compound |
| Identity | Confirmation of the chemical structure. | Verified using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. |
| Purity | The percentage of the specified compound in the material. | Determined by chromatographic methods (e.g., HPLC) and should be as high as possible, typically >98%. |
| Assay | The content of the certified reference material. | A precise and accurate value assigned through rigorous testing, allowing for its use in the calibration of analytical instruments. |
| Homogeneity | Uniformity of the property value within a batch of the reference material. | Ensures that different aliquots of the standard will provide consistent results. |
| Stability | The ability of the reference material to maintain its specified property values for a defined period under specified storage conditions. | Guarantees the long-term reliability of the standard. |
| Isotopic Enrichment | The percentage of the deuterated form in the material. | For this compound, this is a critical parameter to ensure its utility as an internal standard and to minimize cross-talk with the unlabeled analyte signal. |
Applications in Mass Spectrometry Imaging (MSI) for Spatial Distribution (In Vitro/Tissue Models)
Mass Spectrometry Imaging (MSI) is a powerful technique that enables the visualization of the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections. nih.govcolumbia.edu This technology provides invaluable information on drug localization in target organs and can help to understand pharmacokinetic and pharmacodynamic relationships at a tissue and cellular level. researchgate.netacs.org For MSI to be quantitative, it is often necessary to incorporate an internal standard to correct for variations in ion intensity due to tissue-specific matrix effects and instrumental factors. nih.govnih.govresearchgate.net
Table 3: Hypothetical Application of this compound in a Quantitative MSI Study
| Experimental Step | Description | Role of this compound |
| Sample Preparation | A thin tissue section from an animal dosed with an artemisinin derivative is mounted on a conductive slide. | A solution of this compound at a known concentration is sprayed uniformly over the tissue section. |
| MSI Data Acquisition | The tissue is analyzed by a mass spectrometer (e.g., MALDI or DESI), which rasters across the surface, collecting a mass spectrum at each pixel. | The mass spectrometer is set to detect the mass-to-charge ratios of both the unlabeled drug and this compound. |
| Data Analysis | The intensity of the unlabeled drug at each pixel is normalized to the intensity of this compound. | This normalization corrects for pixel-to-pixel variations in ionization efficiency and matrix effects, allowing for relative or absolute quantification. |
| Image Generation | A quantitative ion image is created, where the color intensity at each pixel represents the concentration of the artemisinin derivative. | The resulting image provides a detailed map of the drug's distribution within the tissue architecture. |
Utility in Drug Discovery and Development Support (Preclinical Stage)
In the preclinical stage of drug discovery and development, a thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is essential. acs.orgnih.govchemicalsknowledgehub.com Pharmacokinetic (PK) studies are conducted to determine how an organism processes a drug, and these studies rely on accurate and precise bioanalytical methods to measure drug concentrations in biological fluids and tissues over time. nih.govijpsjournal.comnih.govscience.govresearchgate.net
The use of stable isotope-labeled compounds like this compound is a gold standard in preclinical ADME and PK studies. metsol.com When co-administered with the unlabeled drug, a deuterated standard can be used to differentiate the administered drug from its metabolites and to improve the accuracy of pharmacokinetic calculations. More commonly, this compound is used as an internal standard in the bioanalysis of samples from preclinical studies to ensure the reliability of the concentration-time data. mdpi.com This data is then used to calculate key pharmacokinetic parameters that inform dose selection and predict the drug's behavior in humans.
Table 4: Role of this compound in Preclinical Pharmacokinetic Studies
| Pharmacokinetic Parameter | Description | How this compound Contributes to its Measurement |
| Cmax (Maximum Concentration) | The highest concentration of the drug observed in the plasma or tissue. | Ensures accurate quantification of the drug at its peak concentration by correcting for analytical variability. |
| Tmax (Time to Maximum Concentration) | The time at which Cmax is reached. | Accurate concentration measurements at various time points are essential for determining Tmax. |
| AUC (Area Under the Curve) | The total exposure to the drug over time. | As an internal standard, this compound ensures the precision of the concentration measurements that are used to calculate the AUC. |
| t1/2 (Half-life) | The time it takes for the concentration of the drug to decrease by half. | Reliable concentration-time profiles, enabled by the use of an internal standard, are necessary for the accurate determination of the elimination half-life. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | Clearance is calculated from the dose and AUC; therefore, the accuracy of the AUC measurement is critical. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Accurate plasma concentration data is a prerequisite for the calculation of Vd. |
Future Perspectives and Emerging Research Avenues for Deuterated Artemisinin Analogues
Integration with Systems Biology and Multi-Omics Approaches
The future investigation of Deoxy Artemisinin-d3 will likely be deeply intertwined with systems biology and multi-omics technologies. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, large-scale view of molecular changes within a biological system. mdpi.commdpi.comfrontiersin.org By using this compound as a tool, researchers can gain unprecedented insights into the complex host-parasite interactions that define diseases like malaria. frontiersin.org
An integrative multi-omics approach can identify specific biochemical changes and biomarkers associated with the action of artemisinin (B1665778) analogues. oup.com For instance, studies on Plasmodium falciparum, the parasite responsible for malaria, have utilized these methods to pinpoint changes in the parasite's proteome, metabolome, and peptidome in response to artemisinin treatment. oup.com Key findings have included alterations in the abundance of the PfKelch13 protein, a known marker of artemisinin resistance, and shifts in glutathione-related metabolites. oup.com Using a deuterated tracer like this compound in such studies would allow for precise tracking of the compound's metabolic fate and its direct impact on these pathways, helping to distinguish drug-induced effects from the organism's baseline metabolic activity.
Table 1: Application of Multi-Omics in Artemisinin Research
| Omics Discipline | Key Application in Artemisinin Research | Potential Contribution of this compound |
|---|---|---|
| Genomics | Identifying genetic mutations (e.g., in PfKelch13) associated with drug resistance. oup.comekb.eg | Elucidating how genetic variations influence the metabolism and efficacy of the deuterated compound. |
| Transcriptomics | Analyzing changes in gene expression in response to drug treatment to understand cellular response pathways. mdpi.comfrontiersin.org | Differentiating gene expression changes caused directly by the drug versus its metabolites. |
| Proteomics | Quantifying changes in protein abundance to identify drug targets and resistance mechanisms. frontiersin.orgoup.com | Tracking the specific protein interactions of the deuterated molecule. |
| Metabolomics | Profiling changes in small-molecule metabolites to map the drug's impact on metabolic pathways. mdpi.comoup.com | Precisely tracing the metabolic breakdown and byproducts of this compound. |
Development of Novel In Vitro and Ex Vivo Research Models
Advancements in research models are crucial for accurately predicting a drug's behavior in humans. The study of artemisinin analogues is moving beyond traditional cell cultures to more sophisticated in vitro and ex vivo systems. Novel phenotypic assays, such as the in vitro ring-stage survival assay (RSA), have been developed to better correlate laboratory findings with clinical outcomes, particularly in the context of artemisinin resistance. nih.gov
Ex vivo models, which use fresh clinical isolates of parasites from patients, offer a bridge between controlled lab experiments and the complexity of a real infection. nih.govasm.org These models have been instrumental in assessing the activity of new endoperoxide antimalarials against multidrug-resistant P. falciparum. asm.org The use of this compound in these advanced models could provide a clearer picture of its efficacy and resistance profile. Because deuteration can alter metabolic rates, comparing this compound to its non-deuterated counterpart in these systems would help quantify the impact of isotopic substitution on antimalarial activity in a clinically relevant setting. musechem.com Furthermore, the development of organoid and other 3D culture systems that better mimic human tissues will offer even more predictive platforms for evaluating deuterated compounds.
Green Chemistry Approaches for Deuterated Artemisinin Synthesis
The production of artemisinin and its derivatives has historically involved high environmental and economic costs. researchgate.networktribe.comresearchgate.net Green chemistry principles—which focus on minimizing waste, avoiding toxic substances, and reducing energy use—are being increasingly applied to make the synthesis more sustainable. worktribe.comnih.gov
For deuterated analogues like this compound, these green approaches are equally relevant. The synthesis of deuterated compounds often requires specialized and costly reagents, such as heavy water (D2O). tn-sanso.co.jpoaepublish.com Developing flow synthesis methods, potentially using microwave technology for efficient heating, can improve production throughput and reduce the amount of expensive deuterated starting materials needed. tn-sanso.co.jp
Table 2: Comparison of Synthesis Approaches for Artemisinin Analogues
| Synthesis Approach | Traditional Method | Green Chemistry Innovation | Relevance to Deuterated Synthesis |
|---|---|---|---|
| Solvents | Often relies on toxic organic solvents. worktribe.com | Use of liquid CO2 or recyclable aqueous mixtures. worktribe.comresearchgate.net | Reduces environmental impact and potential for residual solvent toxicity. |
| Catalysis | Complex, multi-step acid- and photo-catalysed routes. researchgate.net | Dual-function solid acid/photocatalysts. worktribe.com | Simplifies the process, potentially lowering energy and material costs. |
| Efficiency | Batch processes with limitations in scale and speed. tn-sanso.co.jp | Continuous flow synthesis, sometimes aided by microwave heating. tn-sanso.co.jp | Increases production capacity and efficiency, crucial for managing the high cost of deuterated reagents. tn-sanso.co.jpoaepublish.com |
Expanding the Scope of Isotopic Tracing in Complex Biological Systems
Isotopically labeled compounds are invaluable tools for tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological system. scbt.commusechem.com Deuterium-labeled molecules, such as this compound, are particularly useful because they can be readily distinguished from their non-labeled counterparts by mass spectrometry without the need for radioactive materials. scbt.commusechem.com
The use of stable isotope tracers allows researchers to follow a molecule's journey and interactions with high precision. nih.govsci-hub.se This is critical for understanding an organism's metabolic pathways and the mechanisms of drug action. Advanced analytical techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can even visualize the distribution of deuterated tracers within subcellular structures, offering a granular view of where a drug localizes and acts. nih.gov
By applying these advanced tracing techniques with this compound, researchers can:
Map Metabolic Pathways: Precisely identify the metabolites of deoxy artemisinin and quantify their formation rates.
Investigate Drug-Target Engagement: Determine where the compound accumulates within the parasite or host cell, providing clues about its mechanism of action. nih.gov
Clarify Resistance Mechanisms: Observe if resistant parasites metabolize or transport the drug differently than sensitive ones.
Addressing Challenges in the Synthesis and Research Application of Highly Deuterated Compounds
Despite their significant advantages, the development and use of deuterated compounds are not without challenges. These hurdles must be addressed to fully realize the potential of molecules like this compound.
High Cost and Availability: The production of deuterated starting materials is often expensive and resource-intensive, which can limit their use, especially for large-scale studies. synmr.inresolvemass.ca
Synthetic Complexity: Introducing deuterium (B1214612) into specific positions within a molecule requires precise control over reaction conditions and can be technically challenging. oaepublish.comresolvemass.ca Achieving a high and uniform level of deuteration without unwanted isotopic scrambling is a significant synthetic hurdle. synmr.in
Kinetic Isotope Effects: The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond is the very reason for improved metabolic stability, but this "kinetic isotope effect" can also alter reaction rates and pathways in unpredictable ways. musechem.comoaepublish.com This requires careful study to ensure that the deuterated analogue retains the desired biological activity. musechem.com
Analytical Challenges: While mass spectrometry can distinguish deuterated compounds, quantifying them accurately in complex biological samples requires highly sensitive and validated methods. nih.gov
Future research will need to focus on developing more cost-effective and efficient synthetic routes, such as electrochemical methods or improved flow chemistry processes, to make deuterated compounds more accessible. tn-sanso.co.jpoaepublish.com A deeper understanding of the kinetic isotope effect in the context of artemisinin's biological targets will also be essential for the rational design of next-generation deuterated analogues.
Q & A
Q. What experimental methodologies are employed to synthesize and characterize Deoxy Artemisinin-d3 in laboratory settings?
this compound is synthesized via isotopic labeling, typically replacing hydrogen atoms with deuterium at specific positions (e.g., C-10 or C-16) using catalytic deuteration or chemical exchange reactions. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and structural integrity, complemented by high-resolution mass spectrometry (HR-MS) for molecular weight validation. Chromatographic techniques like HPLC ensure purity (>95%), with retention times compared to non-deuterated analogs .
Q. Which analytical techniques are critical for verifying the stability and degradation profile of this compound under varying storage conditions?
Accelerated stability studies are conducted using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) monitors degradation products, while Fourier-transform infrared spectroscopy (FTIR) identifies functional group alterations. Data interpretation follows ICH guidelines for pharmaceutical stability testing, emphasizing temperature, humidity, and light sensitivity .
Q. How do researchers validate the isotopic purity of this compound, and what are common sources of contamination?
Isotopic purity is validated via isotopic ratio mass spectrometry (IRMS), with deuterium enrichment quantified against internal standards. Contamination risks arise during synthesis (e.g., incomplete deuteration or proton exchange in solvents) or storage (e.g., exposure to moisture). Rigorous purification via column chromatography and lyophilization minimizes these risks, with batch-to-batch consistency verified through reproducibility studies .
Advanced Research Questions
Q. What experimental designs are optimal for comparing the antimalarial efficacy of this compound with its non-deuterated counterpart in Plasmodium models?
Dose-response studies in murine malaria models (e.g., P. berghei-infected mice) employ a split-plot design, where animals receive escalating doses of both compounds. Parasite clearance rates are quantified via qPCR, while pharmacokinetic (PK) parameters (AUC, half-life) are derived from plasma LC-MS/MS data. Mechanistic differences are probed using heme-binding assays and reactive oxygen species (ROS) measurements to assess deuterium’s impact on artemisinin activation .
Q. How can researchers resolve contradictions in reported metabolic stability data for this compound across liver microsome models?
Discrepancies often stem from interspecies variability (e.g., human vs. rat cytochrome P450 isoforms) or methodological differences in microsome preparation. A meta-analysis approach standardizes data by normalizing enzyme activity (pmol/mg protein) and substrate concentration. Advanced statistical tools (e.g., mixed-effects models) account for batch effects, while in silico docking studies predict isoform-specific binding affinities to clarify metabolic pathways .
Q. What computational strategies are used to predict the interaction of this compound with putative targets like PfATP6 in Plasmodium falciparum?
Molecular dynamics (MD) simulations model PfATP6’s transmembrane domain, with deuterium’s kinetic isotope effect (KIE) incorporated into force fields. Binding free energies (ΔG) are calculated using MM-PBSA, comparing deuterated and non-deuterated ligands. Experimental validation involves surface plasmon resonance (SPR) to measure binding kinetics (kon/koff), supported by cryo-EM to visualize structural changes upon ligand interaction .
Methodological Considerations
- Data Analysis : Use tools like GraphPad Prism for dose-response curve fitting and ANOVA for multi-group comparisons. For PK/PD modeling, nonlinear mixed-effects software (e.g., NONMEM) is recommended .
- Contradiction Management : Apply sensitivity analysis to identify outlier datasets and validate findings using orthogonal assays (e.g., in vivo efficacy paired with in vitro heme degradation assays) .
- Reporting Standards : Follow Analytical Chemistry guidelines for spectral data presentation and include raw datasets in supplementary materials to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
